(Z)-7-[(1S,2R,5S)-3-[(E,3R)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid
Overview
Description
Synthesis Analysis
The synthesis of complex bicyclic compounds involves multi-step processes, including sulfonylation, ozonolysis, and addition reactions. An example is the improved synthesis of derivatives for the study of thromboxane A2 receptor, which suggests methodologies that could be relevant for synthesizing the compound of interest (Kan & Tai, 1993). Additionally, the synthesis of methyl substituted bicyclo[3.2.0]hept-3-en-6-ones provides insight into methods for generating bicyclic structures that could be adapted for our compound (Marotta et al., 1994).
Molecular Structure Analysis
The molecular structure of bicyclic compounds can be elucidated using NMR spectroscopy, as demonstrated in the study of performic acid oxidation products of exo-2-syn-7-bicyclo[2.2.1]hept-5-enediol (Laihia et al., 1996). These techniques are critical for understanding the configuration and stereochemistry of complex molecules.
Chemical Reactions and Properties
The reactivity of bicyclic compounds with different functional groups, as seen in the cycloadditions of 6-silyloxyfulvenes (Nzabamwita et al., 1989), indicates how structural variations can affect the outcomes of chemical reactions. Such insights are valuable for predicting the reactivity of the compound .
Physical Properties Analysis
The physical properties of bicyclic compounds, including their crystalline structure and bonding patterns, can be determined through methods such as X-ray diffraction. For instance, the crystal structure of dimethyl-7-oxabicyclo[2.2.1]hept-5-ene exo,exo-2,3-dicarboxylate offers a glimpse into the arrangement and interactions within similar bicyclic systems (Vera et al., 2007).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity with specific reagents or under certain conditions, is crucial for fully grasping the potential applications and behaviors of bicyclic compounds. The preparation and properties of allylic esters derived from bicyclic compounds, demonstrating potential antitumor activity, highlight the importance of chemical property analysis (Anderson et al., 1979).
Scientific Research Applications
Isolation and Characterization in Pharmaceutical Development
One significant application of compounds related to (Z)-7-[(1S,2R,5S)-3-[(E,3R)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid is in pharmaceutical development. For example, a study by Jaggavarapu et al. (2020) discusses the isolation and characterization of a similar compound, identified as an impurity in the preparation of Tafluprost, an antiglaucoma agent. The study further explores its anti-glaucoma properties through docking studies, comparing its biological activity with Tafluprost (Jaggavarapu et al., 2020).
Synthesis and Biological Activity
Another study focuses on the synthesis and characterization of related compounds. Banday et al. (2010) explored the synthesis of biologically active compounds derived from fatty acid hydrazides of similar structures. These compounds demonstrated antimicrobial activity, particularly against E. coli, highlighting their potential in therapeutic applications (Banday, Mattoo, & Rauf, 2010).
properties
IUPAC Name |
(Z)-7-[(1S,2R,5S)-3-[(E,3R)-3-hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O3/c1-4-5-8-11-20(25)15-14-18-16-19-17-22(24(19,2)3)21(18)12-9-6-7-10-13-23(26)27/h6,9,14-15,18-22,25H,4-5,7-8,10-13,16-17H2,1-3H3,(H,26,27)/b9-6-,15-14+/t18?,19-,20+,21+,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJIHGVLRDHSDV-AJKZGVCQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1CC2CC(C1CC=CCCCC(=O)O)C2(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](/C=C/C1C[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)C2(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pinane-thromboxane A2 | |
CAS RN |
71154-83-1 | |
Record name | Pinane-thromboxane A2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071154831 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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